molecular formula C20H16F3N3O6 B2959673 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate CAS No. 383147-16-8

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate

Cat. No.: B2959673
CAS No.: 383147-16-8
M. Wt: 451.358
InChI Key: PQLAQZXQHUXZEI-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule with a complex structure. It contains a cyclohexylidene group attached to an amino group, which is further attached to a benzoate group. The presence of the dinitrophenyl group suggests that this compound could potentially be a nitroaromatic compound, which are often used in the production of dyes, pharmaceuticals, and polymers .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The cyclohexylidene group would provide a cyclic structure, while the dinitrophenyl group would likely contribute to the overall polarity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dinitrophenyl group could potentially make the compound highly reactive .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of syn and anti α-amino acetophenone oximes and their corresponding benzoates have been explored, highlighting the utility of these compounds in forming complexes with metals like copper. This work sheds light on the chemical behavior and potential applications of similar compounds in coordination chemistry and material science (Fischer & Grob, 1962).

Environmental and Analytical Applications

  • Studies have developed sensitive methods for determining nitro- and dinitropyrenes in urban air and particulate emissions from vehicles. These methods utilize chemiluminescence detection and are relevant for monitoring environmental pollutants. The processes involve the conversion of these compounds to their amino derivatives, indicating the importance of understanding the reactivity and transformation of nitro compounds like "[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate" in environmental contexts (Hayakawa et al., 1995).

Biochemical Studies

  • The compound has been utilized in biochemical research, particularly in studying enzyme inhibition and modification. For example, O-(2,4-Dinitrophenyl)hydroxylamine has been used to inhibit D-amino acid oxidase by specifically modifying methionine residues, indicating potential applications in enzyme studies and drug development (D’Silva et al., 1986).

Material Science

  • In the realm of material science, compounds structurally related to "this compound" have been synthesized for various applications, including the development of novel polyimides with potential uses in advanced materials due to their solubility and thermal stability characteristics (Butt et al., 2005).

Analytical Chemistry

  • The compound's derivatives have been explored in the development of fluorescent probes for detecting metal ions and amino acids in solutions. This demonstrates the compound's relevance in creating sensitive and selective sensors for biological and environmental monitoring (Guo et al., 2014).

Safety and Hazards

Nitroaromatic compounds can be hazardous due to their high reactivity. They can pose risks such as flammability, toxicity, and environmental hazards .

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O6/c21-20(22,23)13-5-3-4-12(10-13)19(27)32-24-17-7-2-1-6-15(17)16-9-8-14(25(28)29)11-18(16)26(30)31/h3-5,8-11,15H,1-2,6-7H2/b24-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLAQZXQHUXZEI-JJIBRWJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)C2=CC(=CC=C2)C(F)(F)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.